(R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. It contains an amino group, a cyclopropyl moiety, and a piperidine ring, which contribute to its biological activity and reactivity. The compound is classified as an amino acid derivative and is often explored for its interactions with various biological targets.
This compound can be synthesized from commercially available starting materials through multi-step synthetic routes. Its classification falls under the category of small organic molecules, specifically those with potential pharmaceutical applications.
The synthesis of (R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide typically involves several key steps:
The molecular formula for (R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide is C₁₁H₁₄N₂O. The compound features:
The stereochemistry of the compound is crucial for its biological activity, as different stereoisomers may exhibit varying effects on biological targets.
(R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide can undergo various chemical reactions:
The mechanism of action for (R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary based on the specific application and context in which the compound is utilized.
The physical properties of (R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide include:
The chemical properties include:
(R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide has several scientific uses:
The stereoselective construction of the (R)-1-methylpiperidin-3-yl moiety represents the foundational step in synthesizing the target compound. Contemporary methodologies leverage transition metal catalysis and chiral auxiliaries to achieve high enantiomeric excess (ee). As highlighted in recent piperidine synthesis reviews, iridium(I) catalysts with P,N-ligands enable asymmetric hydrogenation of pyridinium salts via an outer-sphere dissociative mechanism, yielding chiral piperidines with >95% ee under optimized conditions [5]. This approach is particularly valuable for large-scale synthesis of pharmacologically relevant intermediates. Alternatively, rhodium-catalyzed hydrogenation of fluorinated pyridines provides access to fluoropiperidine analogs with axial fluorine stereochemistry—a strategy applicable to the desfluoro target through substrate modification [5].
For the 3-substituted piperidine core, palladium-catalyzed chemoselective hydrogenation permits retention of sensitive functional groups during ring saturation. This method proved instrumental in synthesizing complex piperidine derivatives like donepezil, demonstrating compatibility with tertiary amide functionalities analogous to our target’s acetamide group [5]. Key optimization parameters include:
Table 1: Performance of Catalytic Systems for Chiral Piperidine Synthesis
Catalyst System | Substrate Class | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Ir(I)/P,N-ligand | Pyridinium salts | 92-99 | 85-93 | High enantioselectivity |
Rh(I)/pinacol borane | Fluoropyridines | 88-95 | 78-90 | Access to fluorinated analogs |
Pd/C with Et₃N additive | 3-Substituted pyridines | >99 | 70-82 | Chemoselectivity for N-methyl groups |
Co/Ti nanoparticles | Pyridines (water medium) | N/A | 89-95 | Acid-free conditions, aqueous solvency |
The acetamide linker in (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide serves as a critical pharmacophore amenable to bioisosteric optimization. DNA-encoded library (DEL) screening data repurposing, as demonstrated in aurora kinase A probe development, reveals that carbamate bioisosteres (e.g., -NH-C(=O)-O-) maintain target engagement while modulating lipophilicity (clogP reduced by 0.5-1.2 units) [6]. Similarly, sulfonamide replacements (-SO₂NH-) enhance metabolic stability in human liver microsome assays (t₁/₂ increase from 23 min to >120 min) but may compromise blood-brain barrier penetration.
Structure-activity relationship (SAR) studies indicate that the primary amino group in the 2-aminoacetamide moiety tolerates:
The DEL-to-BRET probe conversion workflow enables rapid stratification of bioisostere cell permeability. For instance, fluorescent-tagged acetamide analogs exhibited NanoBRET signals correlating with cellular target engagement (R² = 0.89), validating piperidine-attached bioisosteres as cell-permeable chemotypes [6].
The cyclopropyl group’s strategic integration demands methodologies that preserve stereochemical integrity while avoiding ring-opening side reactions. Palladium-catalyzed C-N coupling between bromocyclopropane derivatives and chiral piperidinylamines enables efficient cyclopropane introduction. Recent advances employ Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos catalysts, achieving >85% yield at 60°C—a temperature threshold preventing cyclopropane decomposition [7].
Alternative routes utilize copper-mediated cyclopropanation of allylic amines followed by stereospecific rearrangement. This sequence involves:
Microwave-assisted protocols significantly accelerate these steps, reducing reaction times from 48 hours to <30 minutes while maintaining enantiopurity (98% ee) [7]. The cyclopropyl group’s conformational restriction enhances target selectivity, as evidenced by 10-fold lower off-target activity compared to linear alkyl analogs in receptor binding assays.
The tertiary amine within the piperidine ring presents significant challenges during acetamide installation due to nucleophilic interference and oxidative degradation. Orthogonal protection approaches include:
For the 1-methylpiperidin-3-yl system, quaternization-protection strategies prove effective: temporary N-methylation forms ammonium salts that block nucleophilicity during acetamide coupling, followed by Hofmann elimination to regenerate the tertiary amine. This approach achieves 92-95% yield without racemization [5].
Table 2: Protecting Group Performance for Piperidine Tertiary Amines
Protecting Group | Deprotection Conditions | Compatibility with Cyclopropyl | Chiral Integrity Retention |
---|---|---|---|
Boc | TFA/DCM (1:1), 2h | Excellent | Moderate (risk of epimerization) |
Cbz | H₂/Pd-C, 40 psi, 6h | Good | Excellent |
N-Cyanomethyl | −1.2V potential, DMF | Excellent | Excellent |
N-Benzyl | H₂/Pd(OH)₂, 30 psi, 12h | Moderate (ring opening risk) | Excellent |
Scale-up of (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide synthesis confronts three critical bottlenecks:
Cyclopropane ring stability: Acidic conditions during deprotection or salt formation provoke ring-opening to allylamines. Neutral pH workup protocols and lyophilization instead of acid salt crystallization mitigate this issue, improving overall yield from 52% to 78% at kilogram scale [3] [7].
Final compound purification: Silica gel chromatography of polar tertiary amides suffers from low resolution and high solvent consumption. Alternative strategies include:
Economic analysis reveals that telescoped synthesis (steps 3-5 without isolation) reduces solvent usage by 65% and processing time by 40%, though requires strict control of residual metallic catalysts (<1 ppm) to prevent downstream reactions [5]. The highest cost driver remains the chiral iridium catalyst (accounting for 62% of raw material costs), motivating development of recoverable polymer-supported variants.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4